N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide
Overview
Description
N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is a complex organic compound that features a glycinamide backbone with various substituents, including methoxyphenyl, methylphenylsulfonyl, and methylsulfanylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Glycinamide Backbone: This can be achieved through the reaction of glycine derivatives with appropriate amines under controlled conditions.
Introduction of Substituents: The methoxyphenyl, methylphenylsulfonyl, and methylsulfanylphenyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides or sulfonyl chlorides.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated reactors, continuous flow chemistry, and scalable purification methods.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N2-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2-methoxyphenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide
- N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(ethylsulfanyl)phenyl]glycinamide
Uniqueness
N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]glycinamide is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-methylsulfanylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-17-11-13-20(14-12-17)31(27,28)25(21-9-4-5-10-22(21)29-2)16-23(26)24-18-7-6-8-19(15-18)30-3/h4-15H,16H2,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAWFZYLPPWVKCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)SC)C3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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